6-(3,4-dimethoxyphenethyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-dimethoxyphenethyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one is a heterocyclic compound that contains a thiadiazole and pyrimidine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethoxyphenethyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often require refluxing the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-dimethoxyphenethyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiadiazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
6-(3,4-dimethoxyphenethyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenethyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Thiazolo[4,5-b]pyridine: Shares the thiadiazole ring system and has comparable medicinal properties.
Uniqueness
6-(3,4-dimethoxyphenethyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern and the combination of the thiadiazole and pyrimidine rings
Properties
Molecular Formula |
C14H14N4O3S |
---|---|
Molecular Weight |
318.35 g/mol |
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)ethyl]thiadiazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C14H14N4O3S/c1-20-10-4-3-9(7-11(10)21-2)5-6-18-8-15-13-12(14(18)19)16-17-22-13/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
USXLTMPOKQPAHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=NC3=C(C2=O)N=NS3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.